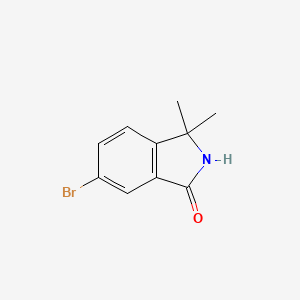

6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-3,3-dimethyl-2H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-10(2)8-4-3-6(11)5-7(8)9(13)12-10/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDLKDWIFKCBMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)Br)C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101230320 | |

| Record name | 6-Bromo-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403766-79-9 | |

| Record name | 6-Bromo-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed overview of the known and predicted physicochemical properties of the compound 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one . As a novel heterocyclic compound, its comprehensive characterization is crucial for its potential applications in medicinal chemistry and materials science. This document synthesizes available data with established scientific principles to offer a robust technical resource for researchers.

While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide establishes a framework for its analysis based on the properties of structurally related isoindolinones. The protocols and theoretical discussions herein are designed to be a self-validating system for any experimental investigation into this compound.

Molecular Identity and Structural Features

This compound is a substituted isoindolinone, a class of compounds recognized for its diverse biological activities. The core structure consists of a bicyclic system with a fused benzene and a γ-lactam ring. The key structural features include a bromine atom at the 6-position of the aromatic ring and two methyl groups at the 3-position of the isoindolinone core.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1403766-79-9 | [1][2] |

| Molecular Formula | C₁₀H₁₀BrNO | [1][2] |

| Molecular Weight | 240.10 g/mol | [1][2] |

| Canonical SMILES | CC1(C2=C(C=C(C=C2)Br)C(=O)N1)C | N/A |

| InChI Key | ZRDLKDWIFKCBMF-UHFFFAOYSA-N |

Physicochemical Properties: Knowns and Predictions

A thorough understanding of a compound's physicochemical properties is fundamental to its development for any application, particularly in pharmacology where solubility, stability, and membrane permeability are critical.

Physical State and Appearance

Based on vendor information and the general properties of similar small organic molecules, this compound is a solid at room temperature. The color and crystalline form would be determined through experimental observation and techniques like X-ray crystallography.

Melting Point

A precise, experimentally determined melting point for this compound is not available in the reviewed literature. However, it is a critical parameter for assessing purity. A sharp melting point range is indicative of a high degree of purity. For related bromo-indole derivatives, melting points can range significantly, for instance, 6-bromoindole-3-carboxaldehyde has a melting point of 202-206 °C.

Experimental Protocol for Melting Point Determination (Differential Scanning Calorimetry - DSC):

-

Sample Preparation: A small amount of the crystalline solid (1-5 mg) is accurately weighed into an aluminum DSC pan.

-

Instrument Setup: The DSC instrument is calibrated using standard materials (e.g., indium). A temperature program is set, typically with a heating rate of 10 °C/min, under an inert nitrogen atmosphere.

-

Analysis: The sample is heated, and the heat flow is monitored as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.

The causality behind using DSC lies in its high precision and ability to detect thermal events, providing not only the melting point but also information on polymorphism and decomposition.

Solubility

Quantitative solubility data in various solvents is not currently available. However, based on its structure, the compound is expected to be sparingly soluble in water and more soluble in organic solvents like dichloromethane, chloroform, ethyl acetate, and alcohols. The bromine atom and the polar lactam group contribute to some degree of polarity, while the aromatic ring and methyl groups provide lipophilic character.

Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method):

-

Procedure: An excess amount of the solid compound is added to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Quantification: The suspension is filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

This method is considered the gold standard for its direct measurement of solubility at thermodynamic equilibrium.

Acidity/Basicity (pKa)

The pKa value, which describes the acidity of a compound, is a critical parameter for predicting its ionization state at different pH values, impacting its absorption, distribution, metabolism, and excretion (ADME) properties in a biological system. The lactam proton in the isoindolinone ring is expected to be weakly acidic. A precise experimental value is not available.

Experimental Protocol for pKa Determination (Potentiometric Titration):

-

Solution Preparation: A solution of the compound is prepared in a suitable solvent system (often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

-

Data Analysis: The pKa is determined from the titration curve, typically as the pH at which the compound is half-ionized.

This direct measurement provides a reliable determination of the compound's acidic or basic dissociation constant.

Synthesis and Purification

While a specific, detailed synthesis for this compound is not described in the searched literature, a general approach can be inferred from the synthesis of related isoindolinones. A plausible synthetic route would involve the cyclization of a suitably substituted benzene derivative.

Conceptual Synthetic Workflow:

Figure 1: A conceptual synthetic workflow for the target compound.

Purification Protocol (Column Chromatography):

-

Stationary Phase: Silica gel is typically used as the stationary phase.

-

Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is commonly employed.

-

Fraction Collection: The eluent is collected in fractions, and those containing the pure product (as determined by Thin Layer Chromatography) are combined.

-

Solvent Removal: The solvent is removed under reduced pressure to yield the purified solid.

The choice of silica gel and a non-polar to polar solvent gradient is based on the principle of separating compounds based on their polarity, which is a standard and effective method for purifying small organic molecules.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and structural confirmation of the synthesized compound. While experimental spectra for the target molecule are not available, the expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the two methyl groups (which would likely appear as a singlet due to their equivalence), and the N-H proton of the lactam. The aromatic protons would exhibit splitting patterns (doublets and a doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the lactam, the quaternary carbon bearing the two methyl groups, the carbons of the methyl groups, and the six carbons of the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching of the lactam, typically in the range of 1650-1700 cm⁻¹. A band corresponding to the N-H stretching of the lactam would also be expected around 3200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula. The isotopic pattern of the molecular ion peak would be characteristic for a compound containing one bromine atom, showing two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Workflow for Structural Elucidation:

Figure 2: Workflow for the synthesis and structural confirmation of the target compound.

Safety Information

Based on information for the parent compound, 6-bromo-2,3-dihydro-1H-isoindol-1-one, the target molecule may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), such as gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound is a compound of interest with potential applications that warrant a full experimental characterization of its physicochemical properties. This guide provides a comprehensive theoretical framework and outlines the standard, validated experimental protocols necessary to obtain this crucial data. Future research should focus on the synthesis, purification, and detailed experimental determination of the properties discussed herein to fully unlock the potential of this molecule for researchers and drug development professionals.

References

An In-Depth Technical Guide to the Synthesis of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one

Introduction

6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one is a crucial intermediate in the synthesis of the potent poly (ADP-ribose) polymerase (PARP) inhibitor, Talazoparib.[1][2] PARP inhibitors represent a significant advancement in the treatment of cancers with deficiencies in DNA damage repair pathways, particularly those with BRCA1/2 mutations. The precise and efficient synthesis of this isoindolinone core is therefore of paramount importance for the pharmaceutical industry. This guide provides a comprehensive overview of a validated synthetic pathway to this key intermediate, intended for researchers, scientists, and drug development professionals. We will delve into the strategic considerations behind the chosen route, provide detailed experimental protocols, and offer insights into the underlying reaction mechanisms.

Strategic Analysis of the Synthetic Pathway

The synthesis of this compound presents two primary challenges: the regioselective introduction of a bromine atom at the 6-position of the isoindolinone core and the construction of the gem-dimethyl substituted lactam ring. The presented pathway addresses these challenges through a convergent and efficient sequence of reactions, starting from a commercially available substituted benzonitrile.

The overall synthetic strategy is depicted in the workflow diagram below:

Caption: Overall synthetic workflow for this compound.

This approach is advantageous as it begins with a readily available, pre-brominated starting material, thus avoiding potentially low-yielding aromatic bromination steps at a later stage. The key steps involve a radical-initiated benzylic bromination followed by a Grignard reaction and subsequent acid-catalyzed cyclization to construct the desired isoindolinone ring system.

Detailed Synthetic Protocol

Part 1: Benzylic Bromination of 4-Bromo-2-methylbenzonitrile

The initial step focuses on the functionalization of the methyl group of 4-bromo-2-methylbenzonitrile to introduce a reactive handle for the subsequent cyclization. This is achieved through a well-established radical bromination reaction.

Reaction Scheme:

Caption: Benzylic bromination of 4-bromo-2-methylbenzonitrile.

Experimental Protocol:

-

To a solution of 4-bromo-2-methylbenzonitrile (1.0 eq) in carbon tetrachloride (CCl4), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide (BPO, 0.05 eq).

-

Heat the reaction mixture to reflux (approximately 77 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

The crude product, 4-bromo-2-(bromomethyl)benzonitrile, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Mechanistic Insights:

This reaction proceeds via a free radical chain mechanism. Benzoyl peroxide acts as a radical initiator, which upon heating, generates phenyl radicals. These radicals abstract a hydrogen atom from NBS to produce a bromine radical. The bromine radical then abstracts a benzylic hydrogen from 4-bromo-2-methylbenzonitrile to form a resonance-stabilized benzylic radical. This radical reacts with NBS to yield the desired product and another bromine radical, which propagates the chain reaction.

Part 2: Grignard Reaction and Cyclization to form this compound

This crucial step involves the formation of a Grignard reagent from 4-bromo-2-(bromomethyl)benzonitrile, its reaction with acetone to introduce the gem-dimethyl group, and a subsequent acid-catalyzed intramolecular cyclization to form the isoindolinone ring.

Reaction Scheme:

Caption: Grignard reaction and subsequent cyclization.

Experimental Protocol:

-

Activate magnesium turnings (1.2 eq) in a flame-dried flask under a nitrogen atmosphere.

-

Add a solution of 4-bromo-2-(bromomethyl)benzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux.

-

After the formation of the Grignard reagent is complete, cool the reaction mixture to 0 °C and add a solution of dry acetone (1.5 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

To the crude tertiary alcohol intermediate, add a mixture of concentrated sulfuric acid and water and heat the mixture to promote cyclization.

-

After the cyclization is complete, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium hydroxide solution).

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization.

Mechanistic Insights:

The benzylic bromide reacts with magnesium to form an organomagnesium halide (Grignard reagent). This potent nucleophile then attacks the electrophilic carbonyl carbon of acetone, leading to the formation of a tertiary alkoxide after a standard workup. The subsequent treatment with a strong acid, such as sulfuric acid, serves two purposes. First, it protonates the nitrile group, making it more susceptible to nucleophilic attack. Second, it catalyzes the intramolecular cyclization where the hydroxyl group attacks the protonated nitrile, leading to the formation of the lactam ring of the isoindolinone.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | 4-Bromo-2-methylbenzonitrile | NBS, BPO | 4-Bromo-2-(bromomethyl)benzonitrile | 80-90% |

| 2 | 4-Bromo-2-(bromomethyl)benzonitrile | Mg, Acetone, H2SO4 | This compound | 60-70% |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound, a key building block for the PARP inhibitor Talazoparib. By starting with a commercially available brominated precursor and employing robust and well-understood chemical transformations, this route offers high efficiency and control over the final product's structure. The provided experimental protocols and mechanistic insights are intended to empower researchers and drug development professionals in their efforts to synthesize this important pharmaceutical intermediate.

References

CAS 1403766-79-9 spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-3,3-dimethylisoindolin-1-one (CAS 1403766-79-9)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of the chemical entity 6-Bromo-3,3-dimethylisoindolin-1-one (CAS No. 1403766-79-9). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a detailed examination of the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating foundational theory with practical, field-proven methodologies, this guide serves as a self-validating system for the structural elucidation and confirmation of this and similar heterocyclic compounds.

Introduction and Molecular Overview

6-Bromo-3,3-dimethylisoindolin-1-one is a substituted isoindolinone, a heterocyclic motif of interest in medicinal chemistry and materials science. Its structural confirmation is paramount for any research or development application. Spectroscopic analysis provides the unambiguous "fingerprint" required for identity, purity, and quality control.

The molecular structure, with a molecular formula of C₁₀H₁₀BrNO and a molecular weight of 240.10 g/mol , contains several key features that will be interrogated by the spectroscopic techniques discussed herein: a substituted aromatic ring, a lactam (cyclic amide) functional group, gem-dimethyl substitution, and a bromine atom.[1][2] The integration of data from NMR, IR, and MS is not merely confirmatory; it is a required, logical process to build a complete and irrefutable structural profile.[3]

The Spectroscopic Characterization Workflow

The structural elucidation of a novel or synthesized compound is a systematic process.[4] It begins with sample preparation and progresses through a series of analytical techniques, with the data from each method informing the next. This workflow ensures that all aspects of the molecular structure are investigated, from the elemental composition to the precise three-dimensional arrangement of atoms.

Caption: General workflow for spectroscopic characterization of a chemical compound.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique for determining the molecular weight of a compound.[4] For a molecule like 6-Bromo-3,3-dimethylisoindolin-1-one, a soft ionization technique such as Electrospray Ionization (ESI) is ideal as it minimizes fragmentation and typically produces a clear molecular ion peak.[5][6]

Predicted Mass Spectrum Data

The most critical feature will be the isotopic pattern of the molecular ion peak due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). This results in two peaks of nearly equal intensity separated by 2 m/z units, a definitive signature for a monobrominated compound.

| Ion Species | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Expected Relative Intensity |

| [M+H]⁺ | 240.0 | 242.0 | ~1:1 |

| [M+Na]⁺ | 262.0 | 264.0 | ~1:1 |

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent, such as acetonitrile or methanol. The use of reversed-phase solvents is preferable for ESI.[7]

-

Instrumentation Setup:

-

Ionization Mode: Positive Electrospray Ionization (ESI+). Neutral compounds can be readily protonated in this mode.[8]

-

Mass Analyzer: Set to scan a range that comfortably includes the expected molecular weight (e.g., m/z 100-500).

-

Capillary Voltage: Apply a high voltage, typically 2-5 kV, to the capillary needle to generate charged droplets.[6]

-

Drying Gas: Use a heated countercurrent of nitrogen gas to facilitate solvent evaporation from the droplets.[5]

-

-

Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-20 µL/min) using a syringe pump.[7] Acquire the spectrum, ensuring sufficient scans are averaged to obtain a high-quality signal.

-

Data Analysis: Identify the molecular ion peak, [M+H]⁺. Verify the characteristic bromine isotopic pattern. The presence of adducts like [M+Na]⁺ should also be checked.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is an exceptionally powerful and rapid technique for identifying the functional groups present in a molecule.[3] Modern Attenuated Total Reflectance (ATR) FTIR spectroscopy is the method of choice due to its ease of use and minimal sample preparation requirements.[9][10] The IR beam interacts with the sample at a crystal interface, providing a spectrum of molecular vibrations.[11]

Predicted IR Absorption Data

The structure of 6-Bromo-3,3-dimethylisoindolin-1-one contains several IR-active functional groups.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Comments |

| N-H (Lactam) | Stretch | 3200 - 3300 | A single, relatively sharp peak. |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Typically sharp peaks, just above 3000 cm⁻¹. |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | From the two methyl groups. |

| C=O (Lactam) | Stretch | 1680 - 1720 | Strong, sharp absorption. A key diagnostic peak. |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Multiple bands indicating the benzene ring. |

| C-N | Stretch | 1200 - 1350 | |

| C-Br | Stretch | 500 - 600 | In the fingerprint region, may be weak. |

Experimental Protocol: ATR-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean.[12] Run a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.[13]

-

Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure anvil to ensure firm and uniform contact between the solid sample and the crystal. Good contact is essential for a high-quality spectrum.[14]

-

Data Acquisition: Collect the spectrum. A typical measurement co-adds 16 or 32 scans to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.[13]

-

Cleaning: After analysis, remove the sample and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft wipe.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule.[15] It provides detailed information about the chemical environment, connectivity, and relative number of protons and carbons in the structure.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum will provide information on the number of different kinds of protons and their neighboring atoms.[15]

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| N-H | ~8.0 | Singlet (broad) | 1H | Lactam proton |

| Ar-H | ~7.6 | Doublet | 1H | Proton ortho to C=O |

| Ar-H | ~7.5 | Doublet of Doublets | 1H | Proton between Br and C=O |

| Ar-H | ~7.4 | Singlet (or narrow d) | 1H | Proton ortho to Br |

| -CH₃ | ~1.5 | Singlet | 6H | Two equivalent methyl groups |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

| Carbon Type | Predicted δ (ppm) |

| C=O (Lactam) | 165 - 175 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-Br | 115 - 125 |

| Aromatic C-H | 120 - 135 |

| Aromatic Quaternary C | 130 - 140 |

| Quaternary C(CH₃)₂ | 60 - 70 |

| -CH₃ | 25 - 35 |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard like Tetramethylsilane (TMS) if quantitative analysis is needed, though modern spectrometers can reference the residual solvent peak.[15]

-

Instrument Setup:

-

Acquisition Parameters:

-

Use a standard 1D proton pulse sequence (e.g., 'zg30').[17]

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

The number of scans (e.g., 16 or 32) should be sufficient to achieve a good signal-to-noise ratio.[18]

-

A relaxation delay (d1) of 1-2 seconds is typically adequate for qualitative spectra.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Integrate the signals to determine the relative ratios of protons.

Integrated Data Analysis: Confirming the Structure

No single technique provides the complete picture. The power of spectroscopy lies in integrating the data from multiple methods to build an unassailable structural assignment.[19]

Caption: Logic diagram for integrating multi-spectroscopic data.

The process is as follows:

-

MS confirms the molecular formula and the presence of one bromine atom.

-

IR confirms the presence of the critical lactam functional group (N-H and C=O stretches).

-

NMR confirms the carbon-hydrogen skeleton, including the gem-dimethyl group (a 6H singlet), the trisubstituted aromatic ring (three distinct aromatic proton signals), and the lactam NH (a broad singlet).

When all predicted data points align with the experimental results, the structure of 6-Bromo-3,3-dimethylisoindolin-1-one is unequivocally confirmed.

References

- 1. 1403766-79-9|6-Bromo-3,3-dimethylisoindolin-1-one| Ambeed [ambeed.com]

- 2. capotchem.cn [capotchem.cn]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. sydney.edu.au [sydney.edu.au]

- 5. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 6. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 7. elementlabsolutions.com [elementlabsolutions.com]

- 8. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 10. mt.com [mt.com]

- 11. agilent.com [agilent.com]

- 12. utsc.utoronto.ca [utsc.utoronto.ca]

- 13. benchchem.com [benchchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. jchps.com [jchps.com]

- 16. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 17. static1.squarespace.com [static1.squarespace.com]

- 18. Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

structural elucidation of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one

An In-depth Technical Guide to the Structural Elucidation of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one

Introduction: The Significance of the Isoindolinone Scaffold

The 1-isoindolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of biologically active molecules. Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for designing agents that target proteins and other biological macromolecules. The specific compound, this compound, incorporates several key features: a bromine atom, which can serve as a handle for further synthetic modification (e.g., cross-coupling reactions) or as a bioisostere for other groups; and gem-dimethyl groups at the C3 position, which lock the conformation and can enhance metabolic stability.

Definitive structural elucidation is the non-negotiable foundation upon which all further research—be it synthetic, medicinal, or material—is built. An error in structural assignment can lead to the misinterpretation of biological data and wasted resources. This guide, therefore, presents a systematic and self-validating workflow to unambiguously determine the constitution and connectivity of this molecule.

Chapter 1: The Elucidation Workflow - A Multi-Technique Approach

The core principle of modern structural elucidation is the convergence of data from multiple, orthogonal analytical techniques. No single method provides the complete picture; rather, each offers a unique piece of the puzzle. Our workflow is designed to build a case for the structure, where each piece of evidence corroborates the others.

Caption: A logical workflow for structural elucidation.

Chapter 2: Mass Spectrometry - The First Piece of the Puzzle

Expertise & Experience: Mass spectrometry (MS) is the first-line technique. Its primary role is to provide the molecular weight (MW) of the analyte, which in turn suggests a molecular formula. For a halogenated compound like ours, the isotopic pattern is a critical diagnostic tool.

Trustworthiness: High-resolution mass spectrometry (HRMS) is essential. A low-resolution instrument might give a nominal mass of 253 or 255 Da, but HRMS provides the exact mass to four or five decimal places. This precision is crucial for distinguishing between elemental compositions that are isobaric (have the same nominal mass). The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, provides a self-validating isotopic signature.

Expected Data & Interpretation

The expected molecular formula is C₁₀H₁₀BrNO.

| Parameter | Expected Value | Rationale |

| Monoisotopic Mass (M) | 254.9946 u | Calculated for C₁₀H₁₀⁷⁹BrNO |

| M+2 Peak | 256.9925 u | Calculated for C₁₀H₁₀⁸¹BrNO |

| Isotopic Ratio (M : M+2) | ~1:1 | Characteristic natural abundance of ⁷⁹Br and ⁸¹Br. |

| HRMS (e.g., ESI-TOF) | [M+H]⁺ = 255.9997 u | Protonated molecular ion; this is what is often observed. |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Ionization Mode: Positive ion mode is typically used to observe the protonated molecule, [M+H]⁺.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.

-

Analysis: Look for a pair of peaks separated by ~2 Da with nearly equal intensity around m/z 256 and 258. Confirm that the measured exact mass of the monoisotopic peak matches the theoretical value for [C₁₀H₁₀BrNO+H]⁺.

Chapter 3: Infrared Spectroscopy - Functional Group Fingerprinting

Expertise & Experience: While NMR and MS provide the structural backbone, Infrared (IR) spectroscopy rapidly confirms the presence or absence of key functional groups. Its utility lies in its speed and sensitivity to bond vibrations. For our molecule, the two most important features are the amide C=O (carbonyl) and the N-H bond.

Trustworthiness: The positions of these absorptions are highly diagnostic. A sharp, intense peak in the 1650-1700 cm⁻¹ region is a hallmark of a lactam carbonyl. The N-H stretch, typically appearing as a sharp peak around 3200-3400 cm⁻¹, confirms the presence of the secondary amide. The absence of other characteristic peaks (e.g., a broad O-H stretch) helps to rule out alternative isomeric structures.

Expected Data & Interpretation

| Functional Group | Expected Absorption (cm⁻¹) | Vibration Type |

| Amide N-H | ~3200 cm⁻¹ | Stretch |

| Aromatic C-H | ~3050-3100 cm⁻¹ | Stretch |

| Aliphatic C-H (sp³) | ~2950-2980 cm⁻¹ | Stretch (from methyl groups) |

| Lactam C=O | ~1680 cm⁻¹ | Stretch |

| Aromatic C=C | ~1600, 1470 cm⁻¹ | Ring Stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal (typically diamond or germanium).

-

Background Scan: Run a background scan with a clean, empty crystal to subtract atmospheric (CO₂, H₂O) contributions.

-

Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-600 cm⁻¹.

-

Analysis: Process the spectrum (e.g., baseline correction) and identify the key absorption bands corresponding to the expected functional groups.

Chapter 4: Nuclear Magnetic Resonance (NMR) - The Definitive Structural Tool

Expertise & Experience: NMR spectroscopy is the most powerful technique for elucidating the complete carbon-hydrogen framework of an organic molecule. We will use a suite of experiments—¹H, ¹³C, and 2D NMR—to piece together the connectivity atom by atom.

Trustworthiness: The strength of NMR lies in its self-validating nature. The chemical shifts tell us about the electronic environment of each nucleus. The integration of ¹H signals tells us the relative number of protons. The coupling constants (J-values) reveal through-bond relationships between neighboring protons. Finally, 2D NMR experiments like COSY, HSQC, and HMBC provide a definitive map of all ¹H-¹H, ¹H-¹³C one-bond, and ¹H-¹³C long-range correlations, respectively. When all of these data points converge to support a single structure, the assignment is considered robust.

¹H NMR - Proton Environments

The ¹H NMR spectrum will reveal distinct signals for each unique proton in the molecule. Based on the proposed structure, we expect:

-

Aromatic Protons: Three protons on the benzene ring. Their splitting patterns (doublet, doublet of doublets) and chemical shifts will be dictated by their position relative to the bromine and the fused ring.

-

Amide Proton (N-H): A single, often broad, proton signal.

-

Gem-Dimethyl Protons: A single, sharp signal integrating to six protons, as the two methyl groups are equivalent.

¹³C NMR - The Carbon Skeleton

The ¹³C NMR spectrum will show a signal for each unique carbon atom.

-

Carbonyl Carbon: A signal in the downfield region (~170 ppm).

-

Aromatic Carbons: Six signals in the aromatic region (~110-150 ppm). The carbon directly attached to bromine (C-Br) will have a characteristic chemical shift.

-

Quaternary Carbon (C3): The carbon bearing the two methyl groups.

-

Methyl Carbons: A single signal in the aliphatic region (~25-30 ppm).

Illustrative NMR Data Table (Predicted)

Note: These are predicted values based on analogous structures. Actual values must be determined experimentally.

| Signal | ¹H δ (ppm) | ¹H Mult. | ¹H Int. | ¹³C δ (ppm) | HMBC Correlations from ¹H |

| N-H | ~8.5 | br s | 1H | - | C1 (Carbonyl), C3a, C7a |

| H5 | ~7.8 | d | 1H | ~125 | C4, C7, C6 |

| H7 | ~7.6 | dd | 1H | ~128 | C5, C1, C3a |

| H4 | ~7.5 | d | 1H | ~122 | C5, C6, C7a |

| -C(CH₃)₂ | ~1.5 | s | 6H | ~28 | C3, C3a |

| C1 (C=O) | - | - | - | ~170 | - |

| C6 (-Br) | - | - | - | ~120 | - |

| C3a / C7a | - | - | - | ~135 / ~145 | - |

| C3 | - | - | - | ~65 | - |

2D NMR - Connecting the Dots

Caption: 2D NMR correlations establish the molecular framework.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument: Use a 400 MHz (or higher) NMR spectrometer.

-

1D Spectra Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

-

2D Spectra Acquisition:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems (e.g., coupling between aromatic protons).

-

HSQC (Heteronuclear Single Quantum Coherence): To identify all direct, one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations. This is the key experiment for connecting the different fragments of the molecule, such as linking the methyl protons to the quaternary C3 carbon and the aromatic ring.

-

-

Data Analysis: Integrate all 1D and 2D data to build the final structure. For example, an HMBC correlation from the N-H proton to the carbonyl carbon (C1) and from the aromatic proton H7 to C1 would confirm the lactam ring fusion.

Chapter 5: Final Confirmation and Data Archiving

The culmination of this workflow is a fully assigned structure where every piece of data from MS, IR, and NMR is consistent and complementary. The high-resolution mass confirms the elemental formula. The IR spectrum confirms the presence of the key functional groups. The ¹H and ¹³C NMR spectra provide a complete map of the proton and carbon environments, and the 2D NMR data lock in the precise connectivity of the molecular framework.

For novel compounds of significant interest, single-crystal X-ray diffraction can provide the ultimate, unambiguous proof of structure, revealing not only connectivity but also the precise three-dimensional arrangement of atoms in the solid state.

The Therapeutic Potential of Substituted Isoindolinones: A Technical Guide for Drug Discovery Professionals

Abstract

The isoindolinone scaffold represents a privileged structure in medicinal chemistry, forming the foundation of a diverse array of biologically active molecules. Its unique structural features allow for versatile substitutions, leading to compounds with a wide spectrum of therapeutic applications. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of substituted isoindolinones. We will delve into their anticancer, neuroprotective, and anti-inflammatory properties, exploring the underlying mechanisms of action. Furthermore, this guide offers detailed experimental protocols for key biological assays, equipping researchers and drug development professionals with the necessary tools to advance their investigations into this promising class of compounds.

Introduction to the Isoindolinone Scaffold

The 3-hydroxyisoindolinone framework is a crucial and adaptable structure in the creation of natural products and pharmaceutical compounds.[1] Isoindolinone and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention from the scientific community due to their wide range of pharmacological activities. These activities include anticancer, anti-inflammatory, neuroprotective, and enzyme inhibitory effects.[2][3][4][5][6] The versatility of the isoindolinone core allows for a multitude of chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents. Several clinically approved drugs, such as thalidomide and its analogs, feature the isoindoline core, highlighting its importance in medicine.[7]

Synthetic Strategies for Substituted Isoindolinones

The synthesis of substituted isoindolinones can be achieved through various methodologies, ranging from classical condensation reactions to modern transition-metal-catalyzed approaches. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing the isoindolinone scaffold in a single step from readily available starting materials.[8] A common MCR for the synthesis of 3-substituted isoindolinones involves the reaction of 2-formylbenzoic acid, a primary amine, and a third component that introduces the desired substituent at the 3-position.[9][10]

Experimental Protocol: Three-Component Synthesis of N-alkyl-isoindolinone Phosphonates [3]

This protocol describes a catalyst-free microwave-assisted synthesis of N-alkyl-isoindolinone phosphonates.

-

Materials: 2-formylbenzoic acid, primary amine (e.g., butylamine, cyclohexylamine, or benzylamine), dialkyl phosphite (e.g., dimethyl, diethyl, diisopropyl, dibutyl, or dibenzyl phosphite), microwave reactor.

-

Procedure:

-

Combine 2-formylbenzoic acid, the primary amine (1.5 equivalents), and the dialkyl phosphite (1.5 equivalents) in a microwave-safe reaction vessel.

-

Heat the reaction mixture to 60°C using microwave irradiation for 10-30 minutes.

-

Monitor the reaction progress using in situ FT-IR spectroscopy by observing the disappearance of the C=O stretch of 2-formylbenzoic acid (around 1756 cm⁻¹) and the appearance of the C=O stretch of the isoindolinone product (around 1690 cm⁻¹).[3]

-

Upon completion, purify the product by appropriate chromatographic techniques.

-

Transition-Metal-Catalyzed Syntheses

Transition-metal catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including isoindolinones. These methods often involve C-H activation, carbonylation, or cross-coupling reactions to construct the heterocyclic ring system.[11][12][13]

-

Ruthenium-Catalyzed C-H Activation/Annulation: This approach utilizes a ruthenium catalyst to direct the C-H activation of a benzamide, followed by annulation with an alkene or alkyne to form the isoindolinone ring.[4][14]

-

Palladium-Catalyzed Carbonylation: In this method, a palladium catalyst facilitates the carbonylation of an ortho-substituted benzylamine derivative to yield the isoindolinone core.

-

Rhodium-Catalyzed C-H Olefination and Aza-Michael Addition: A rhodium(III) catalyst can be employed in a three-component reaction of benzoyl chlorides, o-aminophenols, and activated alkenes to synthesize isoindolinone frameworks.[1]

Conceptual Workflow for Transition-Metal-Catalyzed Isoindolinone Synthesis

Caption: General workflow for transition-metal-catalyzed isoindolinone synthesis.

Biological Activities and Mechanisms of Action

Substituted isoindolinones exhibit a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of substituted isoindolinones against a variety of cancer cell lines.[2][3][5] The anticancer activity is highly dependent on the nature and position of the substituents on the isoindolinone core.[15][16]

Mechanism of Action:

-

Enzyme Inhibition: Isoindolinone derivatives have been shown to inhibit various enzymes crucial for cancer cell survival and proliferation, including:

-

Kinases: Certain isoindolinone ureas have been identified as potent inhibitors of KDR kinase.[17] Additionally, some derivatives act as inhibitors of phosphoinositide 3-kinase γ (PI3Kγ), a key enzyme in cell signaling pathways that promote cell growth and survival.[18][19]

-

Cyclin-Dependent Kinases (CDKs): Isoindolinones have been investigated as potential inhibitors of CDK7, a kinase involved in both cell cycle regulation and transcription, making it a promising target for anticancer therapy.[17]

-

-

Induction of Apoptosis: Some isoindolinone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[20]

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Isoindole-1,3(2H)-dione derivative with -OTBDMS and -Br groups | Caco-2 | Varies | [3] |

| Isoindole-1,3(2H)-dione derivative with -OTBDMS and -Br groups | MCF-7 | Varies | [3] |

| Isoindole-1,3(2H)-dione derivative with tert-butyldiphenylsilyl ether and azido groups | HeLa, C6, A549 | Higher than 5-fluorouracil | [16] |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment [21][22][23][24]

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of substituted isoindolinones on cancer cells.

-

Materials: Cancer cell line of interest, 96-well plates, complete culture medium, substituted isoindolinone compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the isoindolinone compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Neuroprotective Activity

Substituted isoindolinones have shown promise as neuroprotective agents, with the potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[25]

Mechanism of Action:

-

Activation of the Nrf2 Pathway: Some isoindoline derivatives have been found to exert their neuroprotective effects by activating the NRF2 signaling pathway.[25] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, thereby protecting neuronal cells from oxidative stress.[25]

-

Reduction of Oxidative Stress: These compounds can reduce intracellular reactive oxygen species (ROS) and protein carbonylation, mitigating oxidative damage in neuronal cells.[25]

Signaling Pathway: Nrf2-Mediated Neuroprotection

Caption: Nrf2 signaling pathway activated by substituted isoindolinones.

Experimental Protocol: Assessing Neuroprotective Activity in SH-SY5Y Cells [26][27][28][29][30]

This protocol describes a method to evaluate the neuroprotective effects of substituted isoindolinones against oxidative stress-induced cytotoxicity in the human neuroblastoma SH-SY5Y cell line.

-

Materials: SH-SY5Y cells, DMEM/F12 medium supplemented with FBS and penicillin-streptomycin, 96-well plates, substituted isoindolinone compounds, hydrogen peroxide (H₂O₂) or another neurotoxin (e.g., MPP+), MTT assay reagents.

-

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in complete medium.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of the isoindolinone compounds for a specified period (e.g., 6 hours).

-

Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., 250 µM H₂O₂) for a designated time (e.g., 1 hour) to induce oxidative stress and cell death.

-

Assessment of Cell Viability: Perform the MTT assay as described previously to determine the extent of cell viability in the treated and control groups.

-

Data Analysis: Compare the viability of cells pre-treated with isoindolinones to those treated with the neurotoxin alone to assess the neuroprotective effect.

-

Anti-inflammatory Activity

Certain substituted isoindolinones have demonstrated significant anti-inflammatory properties, suggesting their potential use in treating inflammatory disorders.[6][31][32]

Mechanism of Action:

-

Inhibition of the NF-κB Pathway: The anti-inflammatory effects of some isoindolinone derivatives are mediated through the inhibition of the NF-κB signaling pathway.[6] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and mediators. By inhibiting the activation of NF-κB, these compounds can suppress the production of inflammatory molecules such as TNF-α and IL-6.[6]

Experimental Protocol: Western Blot Analysis of NF-κB Pathway Activation [7][31][33][34]

This protocol details the use of Western blotting to investigate the effect of substituted isoindolinones on the NF-κB signaling pathway.

-

Materials: Macrophage cell line (e.g., RAW 264.7), cell lysis buffer, protein assay kit, SDS-PAGE equipment, PVDF membrane, primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, and a loading control like anti-β-actin), HRP-conjugated secondary antibodies, ECL detection reagents.

-

Procedure:

-

Cell Treatment: Treat macrophage cells with an inflammatory stimulus (e.g., LPS) in the presence or absence of the isoindolinone compounds.

-

Protein Extraction: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Signal Detection: Detect the protein bands using an ECL substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

-

Structure-Activity Relationships (SAR)

The biological activity of substituted isoindolinones is intricately linked to their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.

-

Anticancer Activity:

-

The presence of silyl ether groups (e.g., -OTBDMS) and bromine atoms on the isoindole-1,3(2H)-dione skeleton can enhance anticancer activity.[3]

-

The combination of a tert-butyldiphenylsilyl ether group and an azido group has been shown to result in higher anticancer activity than 5-fluorouracil.[16]

-

-

Neuroprotective Activity: The specific substitutions that confer optimal neuroprotective activity are still under investigation, but the ability to activate the Nrf2 pathway appears to be a key feature.

-

Anti-inflammatory Activity: The substitution pattern on the indolin-2-one core plays a significant role in modulating anti-inflammatory properties.[31]

Conclusion

Substituted isoindolinones represent a highly versatile and promising class of compounds with a broad range of biological activities. Their amenability to diverse synthetic modifications allows for the fine-tuning of their pharmacological properties, making them attractive candidates for the development of novel therapeutics for cancer, neurodegenerative diseases, and inflammatory conditions. The detailed synthetic strategies, mechanistic insights, and experimental protocols provided in this guide are intended to empower researchers to further explore the therapeutic potential of this remarkable scaffold and accelerate the discovery of new and effective medicines.

References

- 1. Multicomponent Synthesis of Isoindolinone Frameworks via RhIII -Catalysed in situ Directing Group-Assisted Tandem Oxidative Olefination/Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solid-Phase Multicomponent Synthesis of 3-Substituted Isoindolinones Generates New Cell-Penetrating Probes as Drug Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. eurekaselect.com [eurekaselect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. researchgate.net [researchgate.net]

- 11. Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04661F [pubs.rsc.org]

- 12. research.abo.fi [research.abo.fi]

- 13. scilit.com [scilit.com]

- 14. Merging C-H Activation and Strain-Release in Ruthenium-Catalyzed Isoindolinone Synthesis [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 22. benchchem.com [benchchem.com]

- 23. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. benchchem.com [benchchem.com]

- 27. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]

- 28. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 30. Protective Effects on Neuronal SH-SY5Y Cells and Antioxidant Activity of Enzymatic Hydrolyzate from Silkworms Fed the Leaves of Cudrania tricuspidata | MDPI [mdpi.com]

- 31. benchchem.com [benchchem.com]

- 32. Catalytic Asymmetric Synthesis of Isoindolinones. | Semantic Scholar [semanticscholar.org]

- 33. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]

- 34. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Bromo-Isoindolinone Derivatives for Medicinal Chemistry

Abstract

The isoindolinone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from oncology to neuroscience. The introduction of a bromine atom onto this scaffold provides a versatile handle for further functionalization through various cross-coupling reactions, making bromo-isoindolinone derivatives highly valuable intermediates in drug discovery and development. This in-depth technical guide provides a comprehensive review of the primary synthetic strategies for accessing these important compounds. We will delve into the mechanistic underpinnings and practical considerations of key methodologies, including the cyclization of brominated precursors, transition-metal-catalyzed C-H activation and cross-coupling reactions, and the direct electrophilic bromination of the isoindolinone core. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of bromo-isoindolinone derivatives in their research endeavors.

Introduction: The Significance of Bromo-Isoindolinones in Drug Discovery

The isoindolinone core is a recurring feature in a multitude of natural products and synthetic molecules exhibiting a wide spectrum of pharmacological activities.[1] Notably, isoindolinone derivatives have emerged as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, leading to the development of targeted cancer therapies. Beyond their anticancer properties, these compounds have shown promise as anticonvulsants, anti-inflammatory agents, and inhibitors of various enzymes.[1]

The strategic incorporation of a bromine atom onto the isoindolinone scaffold significantly enhances its synthetic utility. The carbon-bromine bond serves as a versatile linchpin for the introduction of diverse chemical functionalities through a host of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This capability allows for the systematic exploration of the chemical space around the isoindolinone core, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. Consequently, the development of efficient and robust synthetic methods for the preparation of bromo-isoindolinone derivatives is of paramount importance to the medicinal chemistry community.

This guide will provide a detailed exploration of the most prevalent and effective strategies for the synthesis of these valuable intermediates, offering both theoretical insights and practical, step-by-step protocols.

Synthetic Strategies: A Multi-Faceted Approach

The synthesis of bromo-isoindolinone derivatives can be broadly categorized into three main approaches: the cyclization of appropriately brominated precursors, the direct bromination of a pre-formed isoindolinone ring system, and the construction of the isoindolinone core through transition-metal-catalyzed reactions involving brominated substrates. Each of these strategies offers distinct advantages and is suited to different synthetic goals and starting material availability.

Cyclization of Brominated Precursors: A Workhorse Strategy

One of the most common and reliable methods for the synthesis of bromo-isoindolinones involves the intramolecular cyclization of a brominated precursor. This strategy offers excellent control over the position of the bromine atom, as it is incorporated into the starting material.

A frequently employed precursor is a derivative of 2-bromomethylbenzoic acid. For instance, the synthesis of 4-bromoisoindolin-1-one can be achieved from 3-bromo-2-bromomethyl-benzoic acid methyl ester.[2] The reaction proceeds via a nucleophilic attack of ammonia on the benzylic bromide, followed by an intramolecular amidation to form the lactam ring.

Experimental Protocol: Synthesis of 4-Bromoisoindolin-1-one [2]

-

Step 1: Dissolve 3-bromo-2-bromomethyl-benzoic acid methyl ester (2.74 g, 8.88 mmol) in tetrahydrofuran (70 mL) in a round-bottom flask.

-

Step 2: Cool the solution to 0°C using an ice bath.

-

Step 3: Add 30% aqueous ammonia (10 mL) to the cooled solution.

-

Step 4: Stir the mixture at room temperature under a nitrogen atmosphere for 18 hours.

-

Step 5: Remove the solvent by evaporation under reduced pressure.

-

Step 6: Partition the resulting white residue between ethyl acetate (50 mL) and 2M citric acid (50 mL).

-

Step 7: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent by evaporation under reduced pressure.

-

Step 8: Dissolve the resulting orange oil in a minimum amount of dichloromethane and purify by flash chromatography on silica gel using a solvent gradient of dichloromethane/methanol (9:1) to yield 4-bromoisoindolin-1-one as a white solid (1.5 g, 80% yield).

A similar strategy is employed for the synthesis of 6-bromoisoindolin-1-one, starting from 5-bromo-2-bromomethylbenzoic acid methyl ester and reacting it with ammonia in a mixture of THF and methanol.[3] A multi-step synthesis of 6-bromoisoindolin-1-one starting from o-methyl benzoic acid methyl ester has also been reported, highlighting the versatility of building up the brominated precursor.[1]

The general workflow for this cyclization approach is depicted in the following diagram:

Figure 1. General workflow for the synthesis of bromo-isoindolinones via cyclization.

Direct Electrophilic Bromination of the Isoindolinone Core

An alternative approach to bromo-isoindolinones is the direct bromination of a pre-existing isoindolinone scaffold. This method can be synthetically efficient, as it avoids the need to prepare a brominated precursor. However, the regioselectivity of the bromination can be a challenge, potentially leading to a mixture of isomers.

The most common reagent for this transformation is N-bromosuccinimide (NBS), often in the presence of a radical initiator for benzylic bromination at the C-3 position, or under acidic conditions for electrophilic aromatic substitution on the benzene ring.

The proposed mechanism for the acid-catalyzed bromination of an aromatic ring with NBS is as follows:

Figure 2. Proposed mechanism for acid-catalyzed aromatic bromination with NBS.

Transition-Metal-Catalyzed Syntheses

In recent years, transition-metal-catalyzed reactions have emerged as powerful tools for the construction of complex heterocyclic scaffolds, including isoindolinones. These methods often offer high efficiency, functional group tolerance, and the ability to forge C-C and C-N bonds in a single step. While many of these methods are developed for isoindolinones in general, they are readily applicable to the synthesis of their brominated analogs by using brominated starting materials.

2.3.1. Palladium-Catalyzed Reactions

Palladium catalysis has been widely employed in the synthesis of isoindolinones. One notable approach involves the carbonylative cyclization of o-halobenzaldehydes or o-halobenzylamines. For example, 2-bromobenzaldehyde can react with primary amines under a carbon monoxide atmosphere in the presence of a palladium catalyst to afford N-substituted isoindolinones. By using a brominated amine or a brominated 2-halobenzaldehyde, this method can be adapted to produce bromo-isoindolinone derivatives.

2.3.2. Rhodium-Catalyzed C-H Activation

Rhodium-catalyzed C-H activation has become a prominent strategy for the synthesis of isoindolinones. This approach involves the direct functionalization of a C-H bond on a benzamide derivative, followed by annulation with a coupling partner such as an alkene or alkyne. The use of a directing group on the amide nitrogen is often crucial for achieving high regioselectivity. By starting with a brominated benzamide, this powerful methodology can be harnessed to prepare bromo-isoindolinones with high efficiency.

The general catalytic cycle for a rhodium-catalyzed C-H activation/annulation reaction is illustrated below:

Figure 3. Simplified catalytic cycle for Rh-catalyzed C-H activation/annulation.

Data Summary: A Comparative Overview

To facilitate the selection of an appropriate synthetic strategy, the following table summarizes the key features of the methodologies discussed in this guide.

| Synthetic Strategy | Typical Starting Materials | Key Reagents | Advantages | Disadvantages |

| Cyclization of Brominated Precursors | Brominated 2-bromomethylbenzoic acid derivatives, brominated 2-formylbenzoic acids | Ammonia or primary amines | - Excellent regiocontrol- Reliable and high-yielding | - Requires multi-step synthesis of the precursor |

| Direct Electrophilic Bromination | Isoindolin-1-one | N-Bromosuccinimide (NBS), Bromine | - Atom economical- Potentially fewer steps | - Risk of regioisomer formation- May require optimization of reaction conditions |

| Transition-Metal-Catalyzed Reactions | Brominated benzamides, brominated o-halobenzaldehydes | Palladium, Rhodium, or Cobalt catalysts; coupling partners (alkenes, alkynes) | - High efficiency and functional group tolerance- Convergent synthesis | - Catalyst cost and sensitivity- May require specialized ligands |

Conclusion and Future Perspectives

The synthesis of bromo-isoindolinone derivatives is a vibrant and evolving field, driven by the continued importance of this scaffold in medicinal chemistry. The classical approach of cyclizing brominated precursors remains a robust and widely used strategy, offering excellent control over the bromine substitution pattern. Concurrently, the advent of powerful transition-metal-catalyzed methods, particularly those involving C-H activation, has opened up new avenues for the efficient and elegant construction of these valuable molecules.

Future research in this area will likely focus on the development of more sustainable and atom-economical synthetic methods. The use of earth-abundant metal catalysts and the further exploration of direct C-H functionalization reactions are promising directions. Furthermore, the development of novel asymmetric methodologies for the synthesis of chiral bromo-isoindolinones will be crucial for the preparation of enantiopure drug candidates.

This guide has provided a comprehensive overview of the key synthetic strategies for accessing bromo-isoindolinone derivatives. By understanding the principles and practicalities of these methods, researchers are well-equipped to design and execute efficient syntheses of these important building blocks for the discovery of new and improved therapeutics.

References

- 1. CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one - Google Patents [patents.google.com]

- 2. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 3. 6-bromoisoindolin-1-one synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive technical overview of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one, a pivotal chemical intermediate in pharmaceutical research and development. With full editorial control, this document is structured to deliver not just data, but actionable insights, grounded in scientific literature and practical application.

Introduction: The Significance of the Isoindolinone Scaffold

The isoindolinone core is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] Its rigid, bicyclic framework provides a valuable scaffold for the design of targeted therapeutics. The specific compound, this compound (CAS Number: 1403766-79-9), has emerged as a critical building block, primarily due to its role in the synthesis of potent enzyme inhibitors.

The strategic placement of a bromine atom on the aromatic ring offers a versatile handle for synthetic diversification, most notably through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of molecular fragments, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The gem-dimethyl group at the 3-position enhances the compound's stability and influences its conformational properties, which can be crucial for optimal binding to biological targets.

Commercial Availability and Supplier Landscape

This compound is accessible through a number of specialized chemical suppliers. For researchers and process chemists, sourcing high-quality starting materials is a critical first step. The following table summarizes key commercial suppliers, though availability and product specifications should always be confirmed directly with the vendor.

| Supplier | Purity (Typical) | Available Quantities | Additional Notes |

| Manchester Organics | Inquire | Gram to bulk scale | Discounts may be available for larger quantities.[3] |

| Sigma-Aldrich | ≥97% | Gram scale | Distributed for Synthonix Corporation.[4] |

| ChemicalBook | Varies by supplier | Milligram to kilogram | A platform connecting multiple Chinese suppliers.[5] |

| Sinfoo Biotech | Inquire | Inquire | Provides basic chemical information. |

When procuring this reagent, it is imperative to request a Certificate of Analysis (CoA) to verify its identity and purity, typically determined by ¹H NMR, HPLC, and mass spectrometry.

Application in Drug Discovery: A Cornerstone for PARP Inhibitors

The primary application of this compound is as a key intermediate in the synthesis of Talazoparib (BMN-673), a highly potent inhibitor of poly(ADP-ribose) polymerase (PARP).[6][7][8] PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in the DNA damage repair pathway, such as tumors harboring BRCA1/2 mutations.[9][10]

The PARP Signaling Pathway and Synthetic Lethality

PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs can escalate to more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2. However, in cancer cells with mutated BRCA genes, the HR pathway is compromised. The simultaneous inhibition of PARP and the inherent deficiency in HR creates a "synthetic lethal" scenario, leading to the selective death of cancer cells.[9][11]

Synthetic Utility and Experimental Protocols

The bromine atom of this compound is the key to its synthetic utility, serving as a versatile precursor for constructing the complex polycyclic core of Talazoparib and other related molecules. A common and powerful transformation for such aryl bromides is the Suzuki-Miyaura cross-coupling reaction.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a representative methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. This reaction is fundamental for creating new carbon-carbon bonds in drug development.[12]

Materials and Equipment:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1 v/v)

-

Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask, add this compound, the arylboronic acid, and the base.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent mixture.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Quality Control and Analytical Characterization

Ensuring the purity and structural integrity of this compound is paramount for its successful application in multi-step syntheses. Key analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the gem-dimethyl groups.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound, typically expressed as a percentage area of the main peak.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Melting Point: A sharp melting point range is indicative of high purity.

While specific spectral data for this exact compound is proprietary to the manufacturers, analogous structures provide an expected pattern of signals. For instance, the aromatic protons would appear in the range of 7-8 ppm, and the gem-dimethyl singlet would be found in the upfield region of the ¹H NMR spectrum.[13]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for the synthesis of complex and life-saving therapeutics. Its strategic importance in the synthesis of the PARP inhibitor Talazoparib underscores the value of well-designed building blocks in modern medicinal chemistry. This guide has provided a comprehensive overview of its commercial availability, its critical role in targeting the PARP signaling pathway, and a practical protocol for its synthetic manipulation. For researchers in oncology and drug discovery, a thorough understanding of this key intermediate is essential for advancing the next generation of targeted therapies.

References